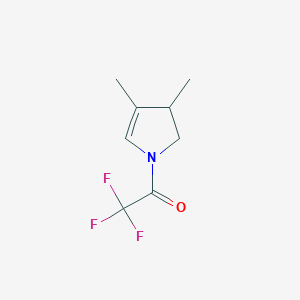
1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone is an organic compound that features a pyrrole ring substituted with dimethyl groups and a trifluoroethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylpyrrole with trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the trifluoroacetyl group being introduced to the pyrrole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
化学反応の分析
Types of Reactions
1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroethanone moiety to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitronium ion (NO₂⁺) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential use in drug discovery and development.
Industry: Could be used in the production of specialty chemicals or materials.
作用機序
The mechanism by which 1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethanone moiety can influence the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanol: Similar structure but with an alcohol group instead of a ketone.
1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroacetic acid: Contains a carboxylic acid group instead of a ketone.
Uniqueness
1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone is unique due to the presence of both the trifluoroethanone moiety and the dimethyl-substituted pyrrole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
470691-47-5 |
|---|---|
分子式 |
C8H10F3NO |
分子量 |
193.17 g/mol |
IUPAC名 |
1-(3,4-dimethyl-2,3-dihydropyrrol-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H10F3NO/c1-5-3-12(4-6(5)2)7(13)8(9,10)11/h3,6H,4H2,1-2H3 |
InChIキー |
SXCCONCNUYPSQY-UHFFFAOYSA-N |
正規SMILES |
CC1CN(C=C1C)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Phenyl-4-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazol-5(2H)-one](/img/structure/B12895005.png)
![5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-](/img/structure/B12895016.png)
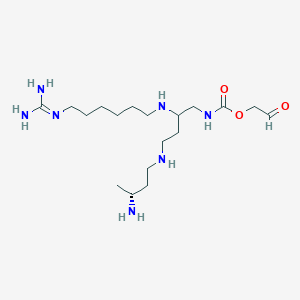
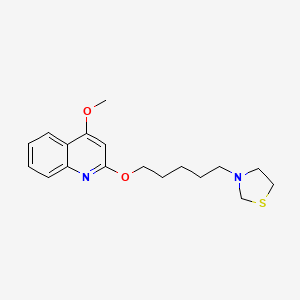
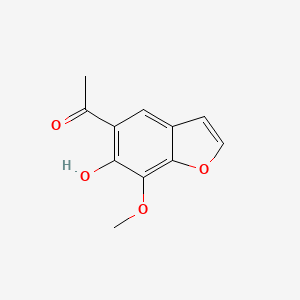
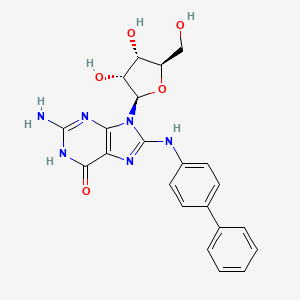
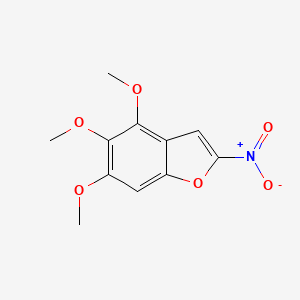
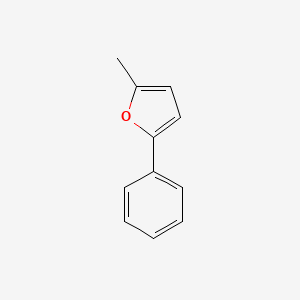

![4-Methoxy-3-[1-(propan-2-yl)pyrrolidin-3-yl]aniline](/img/structure/B12895064.png)
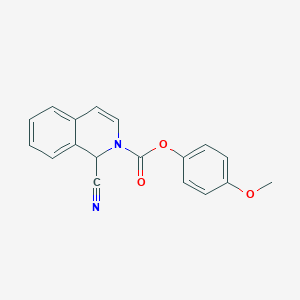
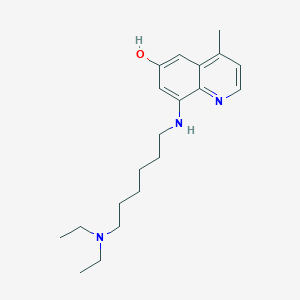
![Glycine, N-[[[5-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]amino]carbonyl]-](/img/structure/B12895081.png)
![10-(3-Nitrophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B12895082.png)
